

"Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether" as a reference standard

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether
Cat. No.:	B15596353

[Get Quote](#)

An In-Depth Technical Guide to the Application of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) Ether as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the use of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a phenolic derivative isolated from *Picrasma quassioides* (D. Don) Benn, as a reference standard in analytical and research applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Introduction to Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, also known by its IUPAC name, Benzoic acid, 4-[2-hydroxy-1-(hydroxymethyl)ethoxy]-3-methoxy-, is a unique molecule combining the structural features of vanillic acid and glycerol.[\[6\]](#) This ether linkage imparts specific chemical properties that make it a valuable reference standard in various analytical contexts, particularly in natural product chemistry, pharmacokinetics, and metabolomics. Its structure suggests

potential biological activities stemming from its phenolic acid moiety, making accurate quantification essential in preclinical and clinical studies.

Chemical Structure and Properties

Understanding the physicochemical properties of a reference standard is paramount to its proper application. The table below summarizes the key properties of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.

Property	Value	Rationale and Implications for Use
CAS Number	80677-81-2	For unambiguous identification and procurement. [6]
Molecular Formula	C11H14O6	To calculate exact mass and for elemental analysis. [6]
Molecular Weight	242.23 g/mol	Essential for preparing solutions of known concentration. [6]
Appearance	White to off-white crystalline powder	Visual inspection can be a preliminary indicator of purity. [7]
Solubility	Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO), and aqueous buffers at appropriate pH.	The glycerol and carboxylic acid moieties enhance polarity. Solubility in aqueous solutions will be pH-dependent due to the carboxylic acid group. For analytical work, dissolution in methanol or a compatible mobile phase is recommended.
UV Absorbance (λ_{max})	~260 nm and ~290 nm	The phenolic ring derived from vanillic acid is the chromophore. This property is the basis for quantification using UV-Vis spectrophotometry or HPLC with UV detection.
pKa	~4.5 (estimated for the carboxylic acid)	The acidity of the carboxylic acid group will influence its charge state in solution, which is critical for chromatographic separation and extraction.

Quality Control and Purity Assessment of the Reference Standard

The integrity of any quantitative analysis rests on the purity of the reference standard. A multi-faceted approach is recommended for the qualification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC with UV detection is the primary method for assessing the purity of this reference standard. The method described below is designed to separate the main compound from potential impurities arising from synthesis or degradation.

- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 μ m particle size). A C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.
- Mobile Phase:
 - A: 0.1% Phosphoric acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[8]
 - B: Acetonitrile.
- Gradient Elution:
 - Start with a low percentage of organic phase (e.g., 10% B) to retain the polar analyte.
 - Increase the organic phase concentration to elute the compound and any less polar impurities. A typical gradient might be from 10% to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

- Detection Wavelength: 260 nm. This wavelength provides a good balance of sensitivity and specificity for the vanillic acid chromophore.
- Injection Volume: 10 μ L.
- Standard Preparation: Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to a working concentration (e.g., 100 μ g/mL).

Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A reference standard should typically exhibit a purity of $\geq 98\%$.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is invaluable for confirming the identity of the reference standard by providing accurate mass information and for identifying unknown degradation products.^[9]

- LC Conditions: Use the same HPLC conditions as described above to ensure chromatographic compatibility.
- Mass Spectrometer: An electrospray ionization (ESI) source is recommended.
- Ionization Mode: Negative ion mode is preferred for detecting the deprotonated molecule $[M-H]^-$ due to the presence of the acidic carboxylic acid group.
- Expected Ions:
 - $[M-H]^-$: m/z 241.07
 - Adducts may also be observed, such as $[M+Cl]^-$ (m/z 277.04) if chlorinated solvents are present.
- Fragmentation Analysis (MS/MS): Fragmentation of the parent ion can provide structural confirmation. Key expected fragments would arise from the cleavage of the ether bond.

Application as a Quantitative Standard

Once qualified, Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether can be used to prepare calibration curves for the quantification of the analyte in various matrices.

Preparation of Stock and Working Solutions

Causality: Accurate preparation of standards is the foundation of quantitative analysis. Errors in this step will directly translate to inaccuracies in the final results.

- Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the reference standard (e.g., 10 mg) using an analytical balance. Dissolve it in a class A volumetric flask with a suitable solvent (e.g., methanol) to the final volume (e.g., 10 mL).
- Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase or a matrix-matched diluent. The concentration range should bracket the expected concentration of the analyte in the samples.

Building a Calibration Curve

- Inject the prepared working solutions into the HPLC system.
- Plot the peak area of the analyte as a function of its concentration.
- Perform a linear regression analysis on the data points. The resulting equation ($y = mx + c$) and the coefficient of determination (R^2) are used for quantification. An R^2 value >0.99 is typically required.

Handling and Storage

The stability of the reference standard is critical for its long-term use.

- Solid Form: Store the solid material at -20°C in a tightly sealed container, protected from light and moisture.^[10] The ether bond is generally stable, but the phenolic hydroxyl group can be susceptible to oxidation.^{[9][11]}
- Solutions: Stock solutions in organic solvents should be stored at -20°C or lower and used within a defined period. It is advisable to prepare fresh working solutions daily. Avoid repeated freeze-thaw cycles.

Visualizations

Chemical Structure```dot

```
// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"];
C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; O3 [label="O"]; O4 [label="O"];
C8 [label="C"]; H1 [label="OH"]; C9 [label="C"]; O5 [label="O"]; C10 [label="C"]; H2
[label="OH"]; C11 [label="C"]; H3 [label="H3CO"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 --
O1; C7 -- O2 [label="="]; C3 -- O3; O3 -- C8; C8 -- C9; C9 -- H1; C8 -- C10; C10 -- H2; C4 --
O5; O5 -- C11; C5 -- H3;

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5
[pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="-0.8,-1.2!"]; O1 [pos="-0.2,-2.2!"]; O2
[pos="-2,-1.2!"]; C3 [pos="1.2,2.1!"]; O3 [pos="2.4,2.8!"]; C8 [pos="3.6,2.1!"]; C9
[pos="3.6,0.7!"]; H1 [pos="4.8,0!"]; C10 [pos="4.8,3.5!"]; H2 [pos="6,4.2!"]; C4 [pos="0,2.8!"];
O5 [pos="0,4.2!"]; C11 [pos="-1.2,4.9!"]; C5 [pos="-1.2,2.1!"]; H3 [pos="-2.4,2.8!"]; }
```

Caption: Workflow for qualification and use of the reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether | blksw [blksw.com]
- 3. Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether | axonscientific.com [axonscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocat.com [biocat.com]
- 6. chembk.com [chembk.com]

- 7. srinichem.com [srinichem.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Glycerol ethers | Cyberlipid cyberlipid.gerli.com
- To cite this document: BenchChem. ["Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" as a reference standard]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15596353#glycerol-2-3-methoxy-4-hydroxybenzoicacid-ether-as-a-reference-standard>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com